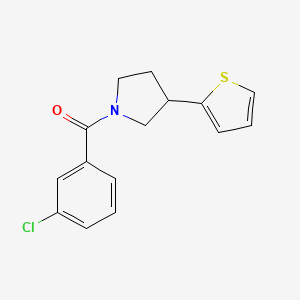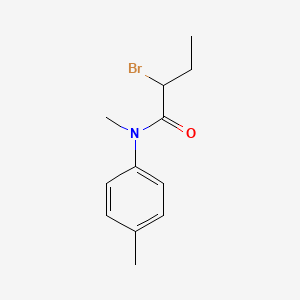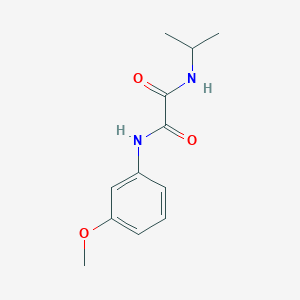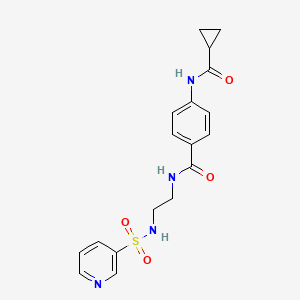![molecular formula C14H24ClNO5 B2773987 Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate CAS No. 1803599-22-5](/img/structure/B2773987.png)
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate is a chemical compound with the CAS Number: 1803599-22-5 . It has a molecular weight of 321.8 . The IUPAC name for this compound is tert-butyl 3- ( (tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate .
Synthesis Analysis
The synthesis of this compound might involve the use of tert-butyloxycarbonyl-protected amino acids . These protected amino acids can be used as starting materials in peptide synthesis . The coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide has been found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H24ClNO5/c1-13(2,3)20-11(18)7-9(10(17)8-15)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3, (H,16,19) . This indicates that the compound contains 14 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 5 oxygen atoms .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate serves as a versatile intermediate in the synthesis of a variety of compounds. For example, it's used in the asymmetric synthesis of unsaturated β-amino acid derivatives through a highly stereoselective conjugate addition process (Davies, Fenwick, & Ichihara, 1997). Additionally, its application extends to the synthesis of enantiopure non-natural alpha-amino acids, demonstrating its utility in producing complex organic molecules (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).
Applications in Polymer and Material Science
The compound is also instrumental in the field of polymer and material science, where it's utilized in the synthesis of biocompatible polymers through alternating copolymerization with carbon dioxide. This process produces poly(tert-butyl 3,4-dihydroxybutanoate carbonate), a polymer with potential applications in biodegradable materials and drug delivery systems (Tsai, Wang, & Darensbourg, 2016).
Contributions to Medicinal Chemistry
In medicinal chemistry, the compound's derivatives play a critical role in the synthesis of key intermediates for statin-class drugs, showcasing its relevance in pharmaceutical synthesis and the broader context of health-related chemical research (Tsai, Wang, & Darensbourg, 2016).
Wirkmechanismus
Target of Action
It’s known that tert-butyloxycarbonyl (boc) protected amino acids, which this compound is a derivative of, are commonly used in peptide synthesis .
Mode of Action
The compound likely interacts with its targets through the Boc group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
Boc-protected amino acids are known to be used in dipeptide synthesis . The resulting protected amino acid ionic liquids (AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Result of Action
Boc-protected amino acids have been used in the synthesis of peptides , suggesting that this compound could potentially be used in similar applications.
Action Environment
The action, efficacy, and stability of Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions . Furthermore, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other reactive species.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClNO5/c1-13(2,3)20-11(18)7-9(10(17)8-15)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHBKGXYYOJNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)CCl)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2773906.png)





![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)



![Tert-butyl 4-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2773926.png)
![1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2773927.png)